
Disodium butyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium butyl phosphate, also known as phosphoric acid, monobutyl ester, disodium salt, is a chemical compound with the molecular formula C4H9Na2O4P. It is a water-soluble compound that exhibits good surface activity and emulsifying properties. This compound is commonly used in various industrial applications, including as a surfactant, wetting agent, and emulsifier .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium butyl phosphate is typically synthesized through the esterification of phosphoric acid with butanol, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows: [ \text{H}_3\text{PO}_4 + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{PO}_4\text{H}_2 ] [ \text{C}_4\text{H}_9\text{PO}_4\text{H}_2 + 2\text{NaOH} \rightarrow \text{C}_4\text{H}_9\text{PO}_4\text{Na}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of phosphoric acid with butanol in the presence of a catalyst, followed by neutralization with sodium hydroxide. The reaction conditions typically include controlled temperature and pressure to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium butyl phosphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form butyl phosphate.
Reduction: It can be reduced to form butyl phosphite.
Substitution: It can undergo nucleophilic substitution reactions with halides to form corresponding butyl phosphate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and sodium hydride.
Major Products Formed:
Oxidation: Butyl phosphate.
Reduction: Butyl phosphite.
Substitution: Various butyl phosphate esters
Applications De Recherche Scientifique
Disodium butyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in the preparation of buffer solutions and as a reagent in biochemical assays.
Medicine: Utilized in drug formulations and as a stabilizer for pharmaceutical compounds.
Industry: Applied in the production of detergents, cleaning agents, and as an additive in oil well drilling fluids
Mécanisme D'action
The mechanism of action of disodium butyl phosphate involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of molecules across the membrane .
Comparaison Avec Des Composés Similaires
Disodium phosphate: Na2HPO4
Dibutyl phosphate: C8H19O4P
Tributyl phosphate: C12H27O4P
Comparison: Disodium butyl phosphate is unique due to its specific combination of butyl and phosphate groups, which confer distinct surface-active properties. Compared to disodium phosphate, it has a longer alkyl chain, enhancing its emulsifying and surfactant capabilities. Dibutyl phosphate and tributyl phosphate, on the other hand, have multiple butyl groups, making them more hydrophobic and less water-soluble .
Propriétés
Numéro CAS |
53126-67-3 |
|---|---|
Formule moléculaire |
C4H9Na2O4P |
Poids moléculaire |
198.07 g/mol |
Nom IUPAC |
disodium;butyl phosphate |
InChI |
InChI=1S/C4H11O4P.2Na/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |
Clé InChI |
VCFILMCOJAQDAY-UHFFFAOYSA-L |
SMILES canonique |
CCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Numéros CAS associés |
1623-15-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




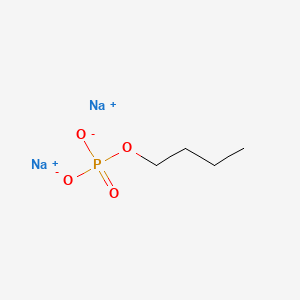
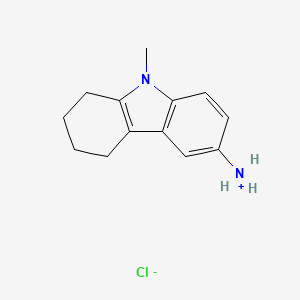
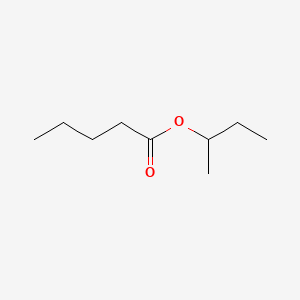
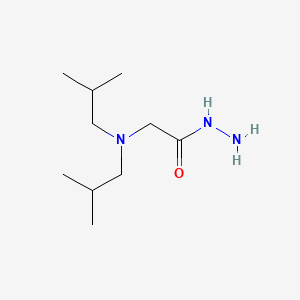
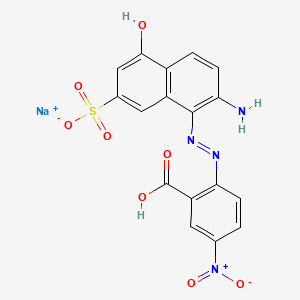


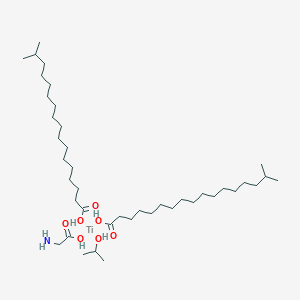
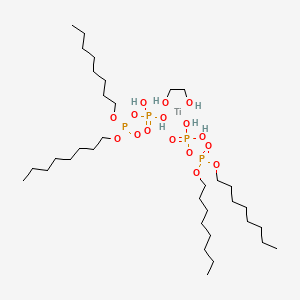
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
